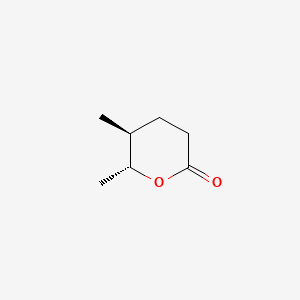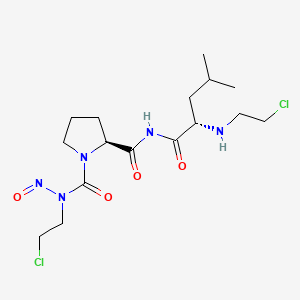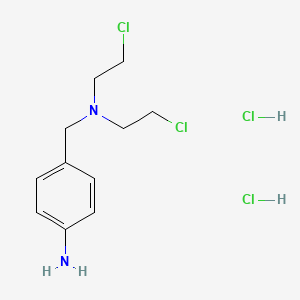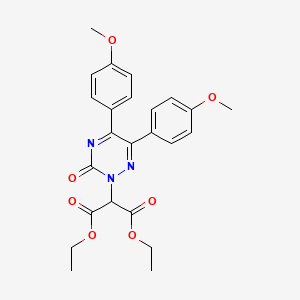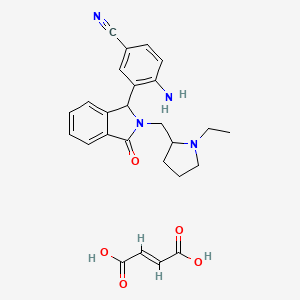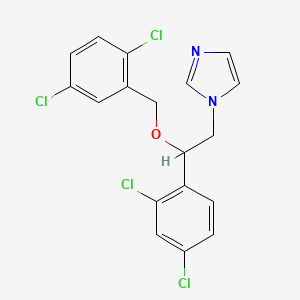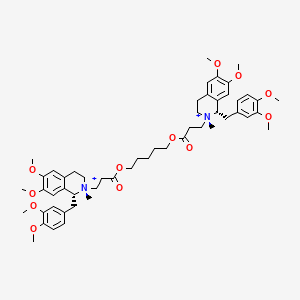
trans-Piperitone epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Piperitone epoxide: is an organic compound with the molecular formula C10H16O2 . It is a stereoisomer of piperitone epoxide and is known for its presence in the essential oils of various aromatic plants, particularly those in the Mentha genus. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-Piperitone epoxide can be synthesized through the epoxidation of piperitenone. This process involves the reaction of piperitenone with an oxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), under controlled conditions. The reaction typically proceeds at room temperature and yields the epoxide as a racemic mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of essential oils from plants like Mentha spicata (spearmint), followed by purification processes such as column chromatography to isolate the desired epoxide .
Análisis De Reacciones Químicas
Types of Reactions: trans-Piperitone epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of halohydrins or other substituted products
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the epoxide to alcohols.
Substitution: Hydrogen halides (e.g., HCl, HBr) for nucleophilic substitution reactions
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Halohydrins: Produced through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
trans-Piperitone epoxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Industry: Utilized in the flavor and fragrance industry due to its presence in essential oils.
Mecanismo De Acción
The mechanism of action of trans-piperitone epoxide involves its interaction with cellular components, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, enhancing the efficacy of antibiotics . In cancer research, the compound induces differentiation in cancer cells, potentially through the modulation of specific signaling pathways .
Comparación Con Compuestos Similares
cis-Piperitone epoxide: Another stereoisomer of piperitone epoxide with different spatial arrangement.
Piperitenone oxide: A related compound with similar structural features but different functional groups.
Uniqueness: trans-Piperitone epoxide is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its distinct epoxide ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies .
Propiedades
Número CAS |
4713-37-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m1/s1 |
Clave InChI |
IAFONZHDZMCORS-FKTZTGRPSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@]2([C@H](C1=O)O2)C |
SMILES canónico |
CC(C)C1CCC2(C(C1=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


